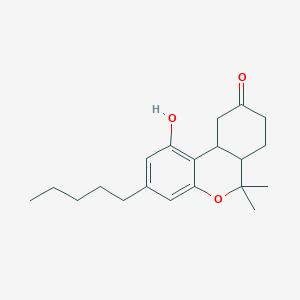

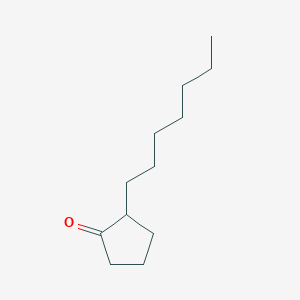

6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

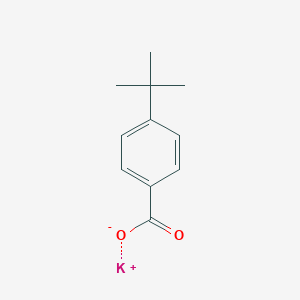

6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one, also known as THCV, is a naturally occurring cannabinoid found in certain strains of cannabis. It is structurally similar to THC, the primary psychoactive compound in cannabis, but has unique properties that distinguish it from other cannabinoids. THCV has gained attention in recent years for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as obesity and diabetes.

Mecanismo De Acción

6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one acts on specific receptors in the endocannabinoid system, including the CB1 and CB2 receptors. However, unlike THC, 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one is a partial agonist at the CB1 receptor, meaning it does not fully activate the receptor and may have different effects on the body. 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one also has a higher affinity for the CB2 receptor than THC, which may contribute to its anti-inflammatory effects. In addition, 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one is thought to modulate other signaling pathways in the body, including those involved in glucose and lipid metabolism.

Biochemical and Physiological Effects:

6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one has a number of biochemical and physiological effects that distinguish it from other cannabinoids. Studies have shown that 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one can reduce food intake and body weight, improve glucose tolerance and insulin sensitivity, and reduce inflammation in animal models. 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one may also have neuroprotective effects and may be beneficial in the treatment of certain neurological disorders. However, more research is needed to fully understand the mechanisms underlying these effects and to determine the optimal dosing and administration of 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one for therapeutic use.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of studying 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one in the lab is that it is relatively easy to synthesize or extract from cannabis. This makes it a convenient compound for testing in animal models and in vitro assays. However, one limitation of 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one research is that it is still a relatively understudied compound, and much remains to be learned about its pharmacological properties and potential therapeutic applications.

Direcciones Futuras

There are several areas of future research that could help to further elucidate the potential therapeutic applications of 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one. One area of focus could be on the development of more selective and potent 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one analogs, which could be used to target specific receptors and signaling pathways in the body. Another area of research could be on the optimization of dosing and administration of 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one for therapeutic use, including the development of novel delivery systems such as nanoparticles or liposomes. Finally, more studies are needed to determine the long-term safety and efficacy of 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one in humans, as well as its potential interactions with other medications.

Métodos De Síntesis

6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one can be synthesized from the precursor compound, olivetol, through a series of chemical reactions. The first step involves the condensation of olivetol with a suitable aldehyde, followed by cyclization and reduction to yield 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one. Alternatively, 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one can be extracted from certain strains of cannabis, although this method is less efficient and yields lower quantities of the compound.

Aplicaciones Científicas De Investigación

6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one has been the subject of numerous studies investigating its potential therapeutic applications. One area of research has focused on its ability to regulate appetite and metabolism. Studies in animal models have shown that 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one can reduce food intake and body weight, and improve glucose tolerance and insulin sensitivity. These effects are thought to be mediated through the activation of specific receptors in the endocannabinoid system, which plays a key role in the regulation of energy balance.

Another area of research has explored the potential anti-inflammatory and neuroprotective effects of 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one. Studies have shown that 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one can reduce inflammation in animal models of inflammatory bowel disease and multiple sclerosis, and may have neuroprotective effects in models of Parkinson's disease and traumatic brain injury. These effects are thought to be mediated through the modulation of specific receptors and signaling pathways in the immune and nervous systems.

Propiedades

Número CAS |

16964-48-0 |

|---|---|

Nombre del producto |

6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one |

Fórmula molecular |

C20H28O3 |

Peso molecular |

316.4 g/mol |

Nombre IUPAC |

1-hydroxy-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one |

InChI |

InChI=1S/C20H28O3/c1-4-5-6-7-13-10-17(22)19-15-12-14(21)8-9-16(15)20(2,3)23-18(19)11-13/h10-11,15-16,22H,4-9,12H2,1-3H3 |

Clave InChI |

YHIZWEDKQCYPIV-UHFFFAOYSA-N |

SMILES |

CCCCCC1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O |

SMILES canónico |

CCCCCC1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O |

Sinónimos |

6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one 6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one, (+)-isomer 6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one, (-)-isomer THC-9-one |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B94365.png)